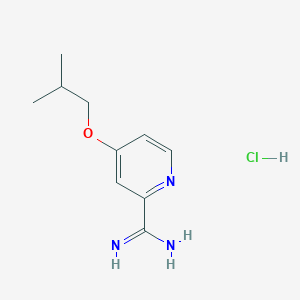![molecular formula C11H14N4O2 B11876990 N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine CAS No. 62194-91-6](/img/structure/B11876990.png)
N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, leading to the formation of the desired compound through C–C bond cleavage . Another method involves the use of copper(I) iodide (CuI) as a catalyst in an aerobic oxidative synthesis, which is compatible with a broad range of functional groups .
Industrial Production Methods
Industrial production of N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP, and iodine are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of ergosterol in fungal cells by targeting sterol 14-alpha demethylase (CYP51), leading to antifungal effects . The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound shares a similar imidazo[1,2-a]pyridine core and exhibits antifungal properties.
3-Bromoimidazo[1,2-a]pyridine: Another related compound that can be synthesized from 2-aminopyridine and α-bromoketones.
Uniqueness
N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl and nitro groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-a]pyridine derivatives .
Propriétés
Numéro CAS |
62194-91-6 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C11H14N4O2/c1-8(2)7-12-10-11(15(16)17)14-6-4-3-5-9(14)13-10/h3-6,8,12H,7H2,1-2H3 |
Clé InChI |
DOMGWXQMCSULHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)







![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)



![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)

